molecular formula C13H17NO3 B12993484 N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine

Cat. No.: B12993484
M. Wt: 235.28 g/mol
InChI Key: POKYDVAZICHTNS-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine is a complex organic compound that features a benzodioxole ring system, an oxolane ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxolan-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine is unique due to its combination of a benzodioxole ring and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H17NO3/c1-14(8-11-3-2-6-15-11)10-4-5-12-13(7-10)17-9-16-12/h4-5,7,11H,2-3,6,8-9H2,1H3

InChI Key

POKYDVAZICHTNS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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